coenzyme F420

Übersicht

Beschreibung

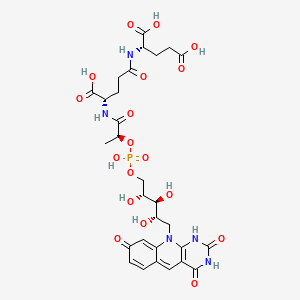

Coenzym F420 ist eine Familie von Coenzymen, die an Redoxreaktionen in einer Reihe von Bakterien und Archaeen beteiligt sind. Es ist abgeleitet von Coenzym FO (7,8-Didemethyl-8-hydroxy-5-deazariboflavin) und unterscheidet sich durch einen Oligoglutamyl-Schwanz, der über eine 2-Phospho-L-Lactatbrücke gebunden ist . Coenzym F420 wurde ursprünglich in methanogenen Archaeen entdeckt und ist heute bekannt dafür, von verschiedenen Mikroorganismen verwendet zu werden, darunter Cyanobakterien, Boden-Proteobakterien, Chloroflexi und Firmicutes . Strukturell ähnelt es Flavinmononukleotid, ist aber katalytisch ähnlich wie Nicotinamid-Adenin-Dinukleotid und Nicotinamid-Adenin-Dinukleotid-Phosphat, mit einem niedrigen Redoxpotenzial und überträgt immer ein Hydrid .

Herstellungsmethoden

Coenzym F420 wird über einen mehrstufigen Weg synthetisiert. Das Enzym 7,8-Didemethyl-8-hydroxy-5-deazariboflavin-Synthase produziert Coenzym FO, das den Kopfbereich des Moleküls darstellt . Das Enzym 2-Phospho-L-Lactat-Transferase bindet den FO-Ring unter Verwendung einer Guanosintriphosphat-aktivierten Form des Phospholactats an das Phospholactat, um die Reaktion anzutreiben . Der letzte Schritt der Synthese ist die Addition von zwei Glutamat-Aminosäuren an den Cofaktor, die vom Enzym Coenzym F420:gamma-Glutamyl-Ligase durchgeführt wird . Industrielle Produktionsmethoden beinhalten die Extraktion und Reinigung von Coenzym F420 aus natürlichem Schlamm, wobei die Methoden optimiert werden, um reines Coenzym F420 in guter Qualität zu erhalten .

Vorbereitungsmethoden

Coenzyme F420 is synthesized via a multi-step pathway. The enzyme 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase produces coenzyme FO, which is the head portion of the molecule . The enzyme 2-phospho-L-lactate transferase attaches the FO ring to the phospholactate using a guanosine triphosphate-activated form of the phospholactate to power the reaction . The final step in the synthesis is the addition of two glutamate amino acids to the cofactor, performed by the enzyme this compound:gamma-glutamyl ligase . Industrial production methods involve extracting and purifying this compound from natural sludge, optimizing methods to obtain pure this compound with good quality .

Analyse Chemischer Reaktionen

Coenzym F420 durchläuft verschiedene Redoxreaktionen, einschließlich Oxidation und Reduktion . Es dient als Substrat für Coenzym F420-Hydrogenase, 5,10-Methylentetrahydro-methanopterin-Reduktase und Methylentetrahydro-methanopterin-Dehydrogenase . Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoff und Glucose-6-phosphat . Zu den wichtigsten Produkten, die bei diesen Reaktionen entstehen, gehören reduziertes Coenzym F420 und 6-Phospho-D-glucono-1,5-lacton .

Wissenschaftliche Forschungsanwendungen

Coenzym F420 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. Es wird in methanogenen Archaeen für die Umwandlung von Kohlendioxid in Methan verwendet . In Bakterien unterstützt es die Synthese von Antibiotika wie Tetracyclin und Lincomycin . Coenzym F420-abhängige Enzyme werden auch für die asymmetrische Redox-Biokatalyse untersucht, die den Zugang zu chiralen Aminen aus Iminen, sekundären Alkoholen aus Ketonen und enantiomerenreinen Produkten aus Enoaten ermöglicht . Darüber hinaus ist Coenzym F420 an der Aktivierung von Pro-Arzneimitteln wie Delamanid beteiligt, das zur Behandlung von multiresistenter Tuberkulose eingesetzt wird .

Wirkmechanismus

Coenzym F420 entfaltet seine Wirkungen durch Redoxreaktionen und überträgt ein Hydrid in biochemischen Reaktionen . Es hat ein niedriges Redoxpotential, was es zu einem vielseitigen Cofaktor in verschiedenen enzymatischen Prozessen macht . Das Coenzym ist ein Substrat für mehrere Enzyme, darunter Coenzym F420-Hydrogenase, die die Reduktion von Coenzym F420 katalysiert . Die beteiligten molekularen Ziele und Pfade umfassen die Oxidation von Substraten und die Reduktion von Coenzym F420 zu seiner reduzierten Form .

Wirkmechanismus

Coenzyme F420 exerts its effects through redox reactions, transferring a hydride in biochemical reactions . It has a low redox potential, making it a versatile cofactor in various enzymatic processes . The coenzyme is a substrate for multiple enzymes, including this compound hydrogenase, which catalyzes the reduction of this compound . The molecular targets and pathways involved include the oxidation of substrates and the reduction of this compound to its reduced form .

Vergleich Mit ähnlichen Verbindungen

Coenzym F420 ähnelt strukturell Flavinmononukleotid, ist aber katalytisch ähnlich wie Nicotinamid-Adenin-Dinukleotid und Nicotinamid-Adenin-Dinukleotid-Phosphat . Im Gegensatz zu diesen Cofaktoren hat Coenzym F420 ein niedrigeres Redoxpotential und überträgt immer ein Hydrid . Zu den ähnlichen Verbindungen gehören Flavin-Adenin-Dinukleotid, Flavinmononukleotid, Nicotinamid-Adenin-Dinukleotid und Nicotinamid-Adenin-Dinukleotid-Phosphat .

Eigenschaften

IUPAC Name |

(2S)-2-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N5O18P/c1-12(25(42)31-17(28(46)47)4-6-21(38)30-16(27(44)45)5-7-22(39)40)52-53(49,50)51-11-20(37)23(41)19(36)10-34-18-9-14(35)3-2-13(18)8-15-24(34)32-29(48)33-26(15)43/h2-3,8-9,12,16-17,19-20,23,36-37,41H,4-7,10-11H2,1H3,(H,30,38)(H,31,42)(H,39,40)(H,44,45)(H,46,47)(H,49,50)(H2,32,33,43,48)/t12-,16-,17-,19-,20+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFFZHQKSZLLIT-NALJQGANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OC[C@H]([C@H]([C@H](CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N5O18P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046816 | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64885-97-8 | |

| Record name | Coenzyme F420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064885978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme F420 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-[(2S)-1-oxo-2-(phosphonooxy)propyl]-L-γ-glutamyl-, (1.fwdarw.5)-ester with 1-deoxy-1-(3,4-dihydro-8-hydroxy-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

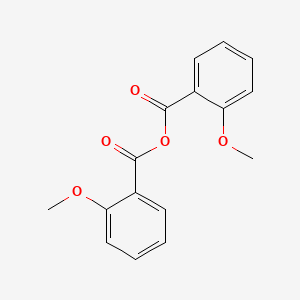

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene](/img/structure/B3055390.png)

![N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3055395.png)